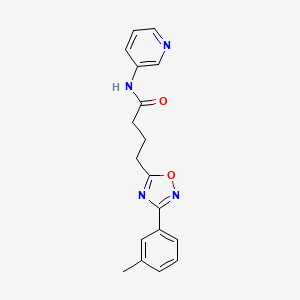
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. This compound has attracted significant attention due to its ability to inhibit NO-mediated biological processes, making it a valuable tool in the study of various physiological and pathological conditions.
Wirkmechanismus
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a scavenger of NO by reacting with it to form a stable nitroxyl radical. This reaction effectively removes NO from the biological system, thereby inhibiting its biological effects. This compound has been shown to be highly selective for NO, and does not react with other reactive oxygen species or biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit NO-mediated vasodilation, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high selectivity for NO, which allows for the specific inhibition of NO-mediated biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is that it may not completely remove all NO from the biological system, which could lead to incomplete inhibition of NO-mediated processes.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new this compound analogs with improved selectivity or potency for NO. Additionally, this compound could be used in combination with other compounds to investigate the interactions between NO and other signaling pathways. Finally, this compound could be used in clinical studies to investigate the potential therapeutic effects of inhibiting NO-mediated processes in various diseases.
Synthesemethoden
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and butanoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to investigate the role of NO in various biological processes. For example, this compound has been used to study the effects of NO on cardiovascular function, inflammation, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and toxins that affect NO signaling pathways.
Eigenschaften
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUIJSXTNUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)
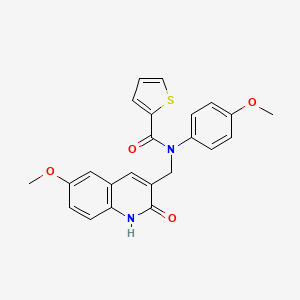
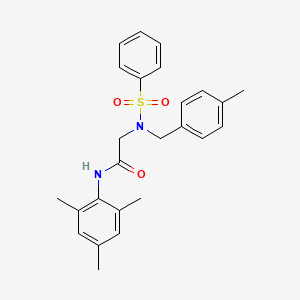
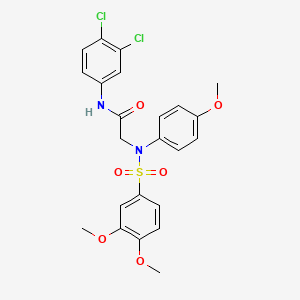
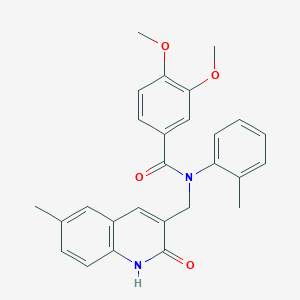
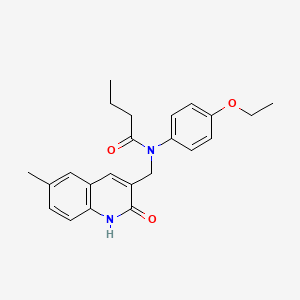
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

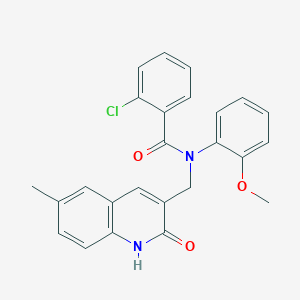


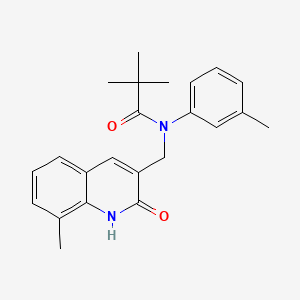
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)